3-(Benzyloxy)propane-1-sulfonyl fluoride
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Overview
Description
3-(Benzyloxy)propane-1-sulfonyl fluoride is a sulfonyl fluoride compound that has garnered attention in various fields of scientific research due to its unique chemical properties. Sulfonyl fluorides are known for their stability and reactivity, making them valuable in organic synthesis, chemical biology, and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)propane-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of sulfonates or sulfonic acids with fluorinating agents under mild conditions . Another method includes the direct fluorosulfonylation using fluorosulfonyl radicals, which provides a concise and efficient route to produce sulfonyl fluorides .
Industrial Production Methods
Industrial production of sulfonyl fluorides often involves the use of sulfuryl fluoride gas (SO2F2) or other solid reagents such as FDIT and AISF. These reagents act as electrophilic “FSO2+” synthons, facilitating the formation of the C–SO2F bond .
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)propane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, sulfonyl fluorides generally exhibit stability towards oxidation.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include potassium fluoride (KF), sulfuryl fluoride (SO2F2), and phase transfer catalysts like 18-crown-6-ether .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For instance, nucleophilic substitution reactions can yield various sulfonamide derivatives .
Scientific Research Applications
3-(Benzyloxy)propane-1-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)propane-1-sulfonyl fluoride involves its electrophilic nature, which allows it to react with nucleophilic sites on target molecules. This reactivity is particularly useful in covalent modification of proteins and enzymes, where the sulfonyl fluoride group can form stable covalent bonds with active-site residues .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzenesulfonyl fluoride (NBSF): Known for its bactericidal properties.
(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF): Used as a serine protease inhibitor.
4-Formylbenzenesulfonyl fluoride ([18F]FBSF): Utilized in positron emission tomography as a radiolabeling synthon.
Uniqueness
3-(Benzyloxy)propane-1-sulfonyl fluoride stands out due to its specific structural features, which provide unique reactivity and stability compared to other sulfonyl fluorides. Its benzyloxy group offers additional synthetic versatility, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C10H13FO3S |
---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
3-phenylmethoxypropane-1-sulfonyl fluoride |
InChI |
InChI=1S/C10H13FO3S/c11-15(12,13)8-4-7-14-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 |
InChI Key |
BMVOKUSPEKRKAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCCS(=O)(=O)F |
Origin of Product |
United States |
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